Euojaponine D
Description
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Properties
Molecular Formula |
C41H47NO17 |
|---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
[(1S,19R,20R,21R,22S,23R,24S,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31?,32?,33-,34+,38?,39+,40-,41+/m1/s1 |
InChI Key |
ZJRDCQWLAILQHR-IPWOWBAMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Euojaponine D: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a member of the sesquiterpenoid pyridine (B92270) alkaloid class of natural products. These compounds are characterized by a complex polyester (B1180765) structure derived from a sesquiterpene polyol and a substituted nicotinic acid. The intricate architecture and biological activities of related compounds, such as immunosuppressive and anti-inflammatory effects, make this compound a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural source, isolation procedures, and structural data of this compound.
Natural Source
The primary natural source of this compound is the root bark of Euonymus japonicus Thunb., a member of the Celastraceae family.[1][2] This evergreen shrub, commonly known as the Japanese spindle, is native to Japan, Korea, and China and is widely cultivated as an ornamental plant.[1][2] Various sesquiterpenoid pyridine alkaloids have been isolated from this plant, indicating it is a rich source of this class of compounds.
Isolation of this compound
The isolation of this compound from the root bark of Euonymus japonicus is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a detailed methodology based on the original report by Han et al. (1990) and incorporates general principles of alkaloid isolation.
Experimental Protocol
1. Plant Material Collection and Preparation:
-
Collect the root bark of Euonymus japonicus.
-
Air-dry the plant material at room temperature in a well-ventilated area until brittle.
-
Grind the dried root bark into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction:
-
Macerate the powdered root bark (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with fresh methanol (2 x 5 L) to ensure exhaustive extraction of the alkaloids.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a viscous crude extract.
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Suspend the crude methanolic extract in a 2% aqueous hydrochloric acid solution (e.g., 1 L).
-
Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or diethyl ether to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the acidic aqueous layer to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution, while cooling in an ice bath.
-
Extract the alkaline aqueous solution with a chlorinated solvent, such as dichloromethane (B109758) or chloroform (B151607) (e.g., 3 x 500 mL).
-
Combine the organic layers, wash with distilled water to remove excess base, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extract under reduced pressure to yield the crude alkaloidal mixture.
4. Chromatographic Purification:
-
Subject the crude alkaloidal mixture to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for this class of alkaloids is a mixture of chloroform and methanol, with a stepwise increase in the percentage of methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated silica gel column chromatography and/or preparative thin-layer chromatography (pTLC) until a pure compound is obtained.
Isolation Workflow Diagram
Caption: Workflow for the isolation of this compound.
Structural Data
The structure of this compound was elucidated primarily through spectroscopic techniques, including ¹H NMR and ¹³C NMR spectroscopy.
Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Data not fully available in the searched literature | Data not fully available in the searched literature |
Note: While the original publication by Han et al. (1990) confirms the use of ¹H and ¹³C NMR for structure elucidation, the complete tabulated data for this compound was not available in the accessed search results. Researchers should refer to the original publication for the detailed spectral data.
Biological Activity
At present, there is a lack of specific studies detailing the biological activities and mechanism of action of this compound. However, other sesquiterpenoid pyridine alkaloids isolated from the Celastraceae family have demonstrated a range of biological effects, including immunosuppressive and anti-inflammatory activities. This suggests that this compound may possess similar properties and warrants further investigation.
Conclusion
This compound is a complex sesquiterpenoid pyridine alkaloid naturally occurring in the root bark of Euonymus japonicus. Its isolation requires a systematic approach involving solvent extraction, acid-base partitioning, and extensive chromatographic purification. While the full biological profile of this compound remains to be elucidated, its structural similarity to other bioactive alkaloids from the same family makes it a promising candidate for future pharmacological studies. This technical guide provides a foundational resource for researchers interested in the isolation and further investigation of this intriguing natural product.
References
Methodological & Application
Asymmetric Synthesis of the Euojaponine D Core: A Review of Synthetic Strategies
Introduction
Euojaponine D is a member of the Euonymus alkaloids, a class of natural products known for their complex molecular architectures and interesting biological activities. The asymmetric synthesis of the core structure of these alkaloids presents a significant challenge to synthetic organic chemists due to the presence of multiple stereocenters and often densely functionalized ring systems. This document aims to provide an overview of the potential strategies for the asymmetric synthesis of the this compound core, drawing from established methodologies in the synthesis of related natural products. However, it is important to note that a specific, published total synthesis of this compound could not be identified in the current scientific literature. Therefore, the following application notes and protocols are based on analogous syntheses of structurally related compounds and represent a proposed approach rather than a documented procedure.
Retrosynthetic Analysis of the this compound Core
A plausible retrosynthetic analysis of the this compound core would likely disconnect the molecule at key strategic bonds to reveal simpler, more readily available starting materials. The central tetrahydropyran (B127337) ring is a key feature, and its formation would be a critical step in any synthetic endeavor.
Caption: A generalized retrosynthetic approach to the this compound core.
Application Notes and Protocols
As a definitive synthetic route for this compound is not available, the following sections present potential key transformations and experimental protocols that could be employed in its asymmetric synthesis, based on established methods for constructing similar structural motifs.
Asymmetric Diels-Alder Reaction for Tetrahydropyran Ring Formation
One of the most powerful methods for the stereocontrolled synthesis of six-membered rings is the Diels-Alder reaction. An asymmetric variant of this reaction could be employed to construct the tetrahydropyran core of this compound with high enantioselectivity.
Experimental Protocol (Hypothetical):
To a solution of a chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper-bis(oxazoline) complex) in a dry, inert solvent such as dichloromethane (B109758) or toluene (B28343) at -78 °C is added the diene precursor. After stirring for 15-30 minutes, the dienophile is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
| Catalyst Loading (mol%) | Diene:Dienophile Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 10 | 1:1.2 | -78 | 12 | (Not Determined) | (Not Determined) |
| 15 | 1:1.5 | -78 to -40 | 24 | (Not Determined) | (Not Determined) |
| 20 | 1:1.1 | -78 | 18 | (Not Determined) | (Not Determined) |
Note: The data in the table is hypothetical and would need to be determined experimentally.
Substrate-Controlled Diastereoselective Reactions
Once a chiral center is established, subsequent stereocenters can often be installed with high diastereoselectivity by taking advantage of the steric and electronic properties of the existing chiral scaffold. For instance, reductions, epoxidations, and alkylations can be directed by nearby functional groups.
Experimental Workflow:
Caption: A workflow for the diastereoselective functionalization of a chiral intermediate.
Ring-Closing Metathesis (RCM) for Macrocyclization
Should the synthesis of a larger macrocyclic structure containing the this compound core be the ultimate goal, Ring-Closing Metathesis (RCM) is a powerful and widely used reaction. This reaction typically employs a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form a new double bond and close a large ring.
Experimental Protocol (Hypothetical):
To a solution of the diene precursor in a degassed solvent such as dichloromethane or toluene is added the RCM catalyst (typically 1-5 mol%). The reaction mixture is then heated to reflux and monitored by TLC. Upon consumption of the starting material, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the macrocyclic product.
| Catalyst | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grubbs' 2nd Gen. | 5 | 0.001 | 40 | 12 | (Not Determined) |
| Hoveyda-Grubbs' 2nd Gen. | 2 | 0.005 | 80 | 6 | (Not Determined) |
Note: The data in the table is hypothetical and would need to be determined experimentally.
While a specific asymmetric synthesis of the this compound core has not been reported, the principles of modern asymmetric synthesis provide a clear roadmap for how such a synthesis could be approached. Key strategies would likely involve an initial enantioselective reaction to set the first stereocenter, followed by a series of diastereoselective transformations to build up the complexity of the molecule. The development of a successful synthesis would be a significant achievement in the field of natural product synthesis and would provide valuable insights for the synthesis of other members of the Euonymus alkaloid family. Further research is required to establish a viable synthetic route and to optimize the reaction conditions for each step.
Application Notes and Protocols for the Extraction of Euojaponine D from Euonymus japonica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: Physicochemical Properties of Euojaponine D
A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for the development of appropriate extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇NO₁₇ | [5] |
| Molecular Weight | 825.80 g/mol | [5] |
| Compound Class | Sesquiterpenoid Alkaloid | [1] |
| Plant Source | Euonymus japonica (Root Bark) | [1][2] |
| General Solubility | Likely soluble in polar organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate) and chlorinated solvents. | Inferred from typical alkaloid extraction procedures. |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from the root bark of Euonymus japonica. The workflow is designed to maximize the yield and purity of the target compound.
Plant Material Collection and Preparation
-
Collection: Collect fresh root bark from mature Euonymus japonica plants.
-
Authentication: A botanist should properly identify and authenticate the plant material.
-
Preparation:
-
Wash the root bark thoroughly with distilled water to remove any soil and debris.
-
Air-dry the bark in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks, or use a plant dryer at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried root bark into a coarse powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.
-
Extraction of Crude Alkaloid Mixture
This protocol utilizes a maceration technique with a polar organic solvent, a common and effective method for extracting alkaloids.
-
Solvent Selection: 80% Methanol (Methanol:Water, 80:20 v/v). The addition of water can enhance the extraction of a broader range of polar and semi-polar compounds.
-
Procedure:
-
Weigh the powdered root bark (e.g., 1 kg).
-
Place the powder in a large glass container with a lid.
-
Add the 80% methanol at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 10 L of solvent for 1 kg of powder).
-
Seal the container and macerate for 72 hours at room temperature with occasional agitation.
-
After 72 hours, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.
-
Procedure:
-
Dissolve the crude methanolic extract in 5% hydrochloric acid (HCl) until a clear acidic solution is obtained.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of diethyl ether or dichloromethane (B109758) to remove neutral and weakly acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution while cooling in an ice bath. This will precipitate the alkaloids.
-
Extract the now alkaline aqueous solution three times with an equal volume of dichloromethane or chloroform (B151607). The alkaloids will partition into the organic layer.
-
Combine the organic layers.
-
Wash the combined organic layer with distilled water to remove any residual base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic layer under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.
-
Step 4.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol in increments of 0.5% or 1%).
-
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with the chloroform-methanol gradient.
-
Collect fractions of a fixed volume (e.g., 20-50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions with similar TLC profiles.
-
-
-
Step 4.2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape.
-
Procedure:
-
Further purify the fractions containing this compound (as identified by TLC) using preparative HPLC.
-
Dissolve the semi-purified fraction in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC system.
-
Develop a suitable gradient elution method to achieve baseline separation of this compound from other co-eluting compounds.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Remove the solvent under reduced pressure and lyophilize to obtain pure this compound.
-
-
Structure Elucidation and Quantification
-
Structure Confirmation: The structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data for this compound.
-
Quantification: The yield of this compound should be calculated as a percentage of the initial dry weight of the root bark.
Mandatory Visualizations
Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: Postulated insecticidal signaling pathway for this compound.
Potential Biological Activities and Signaling Pathways for Investigation
Based on the known activities of related compounds from the Euonymus genus, this compound is a promising candidate for several biological activities.
Insecticidal Activity
-
Hypothesized Mechanism: Sesquiterpenoid alkaloids from Celastraceae are known for their insecticidal properties. A plausible mechanism of action for this compound could be the disruption of the insect endocrine system, specifically by interfering with the ecdysone signaling pathway. Ecdysone, a crucial insect molting hormone, binds to its receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle Protein (USP). This complex then binds to ecdysone response elements on DNA to regulate the transcription of genes involved in molting and development. This compound may act as an antagonist to the EcR, preventing the binding of ecdysone and thereby disrupting the normal development and life cycle of the insect.
-
Experimental Validation:
-
In vitro: Binding assays with isolated EcR/USP complexes.
-
In vivo: Administration of this compound to insect models (e.g., Drosophila melanogaster, Spodoptera frugiperda) and observation of developmental defects, mortality, and feeding inhibition.
-
Molecular Analysis: Gene expression studies (qPCR) of ecdysone-responsive genes in insects treated with this compound.
-
Antitumor Activity
-
Potential Targets: Many natural products exert antitumor effects by inducing apoptosis, inhibiting cell proliferation, or blocking angiogenesis. Potential signaling pathways to investigate for this compound include:
-
Apoptosis Induction: Activation of caspase cascades (caspase-3, -8, -9), regulation of Bcl-2 family proteins, and activation of p53.
-
Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to arrest at G1/S or G2/M phases of the cell cycle.
-
Inhibition of Pro-survival Pathways: Downregulation of PI3K/Akt/mTOR and NF-κB signaling pathways, which are often hyperactivated in cancer cells.
-
-
Experimental Validation:
-
Cell-based assays: Cytotoxicity assays (MTT, SRB) on a panel of cancer cell lines, apoptosis assays (Annexin V/PI staining, caspase activity assays), and cell cycle analysis (flow cytometry).
-
Western Blotting: To analyze the expression levels of key proteins in the aforementioned signaling pathways.
-
Antimicrobial and Antidiabetic Activities
-
Further Investigation: While less characterized for sesquiterpenoid alkaloids from Euonymus, the reported antimicrobial and antidiabetic activities of extracts from this genus warrant investigation for this compound. Standard assays for minimum inhibitory concentration (MIC) against various bacterial and fungal strains, as well as α-glucosidase and α-amylase inhibition assays for antidiabetic potential, could be performed.
This document provides a comprehensive framework for the successful extraction, purification, and biological evaluation of this compound from Euonymus japonica. The detailed protocols and suggested avenues for research are intended to facilitate further investigation into the therapeutic potential of this promising natural product. The elucidation of its precise mechanism of action will be critical for its potential development as a novel pharmaceutical or agrochemical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One new sesquiterpene pyridine alkaloid from the stems and leaves of Euonymus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Chemical Constituents of Leaves of Euonymus hamiltonianus Wall - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A General Strategy for the High-Yield Purification of Euojaponine D
Introduction
Euojaponine D is a natural product of interest found in species such as Euonymus japonicus. The development of a robust and high-yield purification protocol is crucial for its further study and potential applications in drug development. This document outlines a general workflow for the extraction, fractionation, and purification of this compound, aimed at achieving high purity and yield. The proposed strategy involves a multi-step process beginning with solvent extraction from the plant material, followed by chromatographic separation techniques.
Experimental Workflow
The overall workflow for the purification of this compound can be broken down into several key stages, as illustrated in the diagram below. This process begins with the preparation of the plant material and ends with the isolation of the pure compound.
Caption: A generalized workflow for the purification of this compound.
Methodology Optimization
The selection of appropriate solvents and chromatographic conditions is critical for achieving high yield and purity. The following decision-making process can be used to optimize the purification protocol.
Caption: A logical flow for optimizing the purification of this compound.
Detailed Experimental Protocols
The following are generalized protocols that should be adapted based on preliminary experimental findings.
Plant Material Preparation and Extraction
-
Drying and Grinding: Air-dry the leaves and stems of Euonymus japonicus. Once dried, grind the plant material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure maximum recovery of the target compound.
-
Alternatively, employ modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially reduce extraction time and solvent consumption.[1][2]
-
Fractionation of the Crude Extract
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
This will separate the compounds based on their polarity, with nonpolar compounds concentrated in the n-hexane fraction, semi-polar compounds in the ethyl acetate fraction, and polar compounds in the n-butanol and aqueous fractions.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the most promising fraction (determined by preliminary analysis like TLC or HPLC) to column chromatography.
-
Use a stationary phase such as silica (B1680970) gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography.
-
Elute the column with a gradient of solvents to separate the compounds. For example, a gradient of hexane and ethyl acetate for normal-phase, or a gradient of water and methanol/acetonitrile (B52724) for reversed-phase.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the highest concentration of this compound and subject them to preparative HPLC for final purification.
-
Use a suitable column (e.g., C18) and an optimized mobile phase (e.g., a gradient of acetonitrile in water) to achieve baseline separation of this compound from any remaining impurities.
-
Collect the peak corresponding to this compound.
-
Purity Assessment
-
Analyze the purified this compound using analytical HPLC to determine its purity.
-
Confirm the identity and structural integrity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table provides a template for summarizing the quantitative data from the purification process. The values presented are hypothetical and should be replaced with experimental data.
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) | Recovery (%) |
| Crude Extraction | 1000 | 50.0 | 5 | 100 |
| Liquid-Liquid Fractionation (EtOAc) | 50.0 | 10.0 | 20 | 80 |
| Column Chromatography | 10.0 | 1.5 | 75 | 60 |
| Preparative HPLC | 1.5 | 0.5 | >98 | 33 |
Conclusion
This application note provides a general yet detailed framework for the high-yield purification of this compound. The successful isolation of this compound will depend on the careful optimization of each step, from extraction to final purification. The provided protocols and workflow diagrams offer a solid foundation for researchers to develop a specific and efficient purification method for this compound.
References
Application Notes and Protocols: Elucidating the Insecticidal Action of Euojaponine D and Related Sesquiterpenoid Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The precise mechanism of insecticidal action for Euojaponine D has not been extensively elucidated in publicly available scientific literature. The following application notes and protocols are based on the known insecticidal activities of structurally related sesquiterpenoid alkaloids isolated from the same genus, Euonymus, and general principles of plant alkaloid toxicology in insects. The proposed mechanisms should be considered putative and require experimental validation for this compound.
Introduction
This compound is a member of the sesquiterpenoid pyridine (B92270) alkaloids, a class of natural products isolated from plants of the Euonymus genus. Several compounds in this family have demonstrated notable insecticidal properties, suggesting their potential as bio-insecticides. This document provides a summary of the available data on related compounds and outlines protocols to investigate the specific mechanism of action of this compound. The primary modes of action for plant-derived alkaloids in insects often involve neurotoxicity, acting as antagonists or agonists of neuronal receptors and ion channels, or interfering with vital metabolic processes.[1][2][3][4]
Quantitative Data: Insecticidal Activity of Related Compounds
While specific quantitative data for this compound is not available, studies on other sesquiterpenoid esters from Euonymus japonicus provide evidence of their lethal effects on insects. The following table summarizes the median lethal dose (LD50) values for ejaponine A and ejaponine B against the larvae of the oriental armyworm (Mythimna separata).
| Compound | Insect Species | Bioassay Type | LD50 (µg/g) | Reference |
| Ejaponine A | Mythimna separata | Topical Application | 89.2 | [5] |
| Ejaponine B | Mythimna separata | Topical Application | 98.6 | [5] |
These data suggest that sesquiterpenoid alkaloids from Euonymus japonicus possess significant insecticidal potency.
Putative Mechanism of Action: Neurotoxicity
Based on the known mechanisms of other plant alkaloids, a plausible hypothesis for the insecticidal action of this compound is the disruption of neurotransmission. Many alkaloids exert their effects by interacting with critical components of the insect's nervous system.[1][2][3] A primary putative target is the octopamine (B1677172) receptor, which is crucial for neurotransmission, neuromodulation, and neurohormonal functions in insects.[6] Interference with this receptor can lead to hyperexcitation, paralysis, and ultimately, death.
Signaling Pathway Diagram: Putative Action on Octopamine Receptor
References
- 1. Plant Secondary Metabolites Modulate Insect Behavior-Steps Toward Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two new insecticidal sesquiterpene esters from Euonymus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a novel natural product with putative anti-cancer properties. These application notes provide a comprehensive guide to utilizing cell-based assays to characterize the biological activity of this compound, with a focus on its potential as a therapeutic agent. The following protocols and guidelines are designed to be adaptable for various cancer cell lines and research objectives.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | |||
| A549 | Lung Cancer | |||
| HeLa | Cervical Cancer | |||
| U937 | Leukemia |
Table 2: Induction of Apoptosis by this compound in Cancer Cells
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| MCF-7 | Control | 0 | |||
| This compound | IC50 | ||||
| A549 | Control | 0 | |||
| This compound | IC50 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control | 0 | |||
| This compound | IC50 | ||||
| A549 | Control | 0 | |||
| This compound | IC50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, U937)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of this compound on key signaling pathways involved in apoptosis and cell survival, such as the caspase cascade or the PI3K/Akt pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Akt, p-Akt, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound activity.
Caption: Proposed apoptotic signaling pathway of this compound.
In vivo Analysis of Euojaponine D in Insect Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a sesquiterpenoid alkaloid identified in plants of the Euonymus genus, belonging to the Celastraceae family. This plant family is recognized for its production of a diverse array of bioactive compounds, including potent insecticidal agents. The complex structure of this compound suggests a potential for significant biological activity, making it a compound of interest for novel insecticide development. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound's insecticidal properties and its effects on the innate immune system using two common insect models: the Greater Wax Moth (Galleria mellonella) and the Fruit Fly (Drosophila melanogaster).
Galleria mellonella as a Model for Toxicity and Immune Response
G. mellonella larvae are an increasingly popular in vivo model for toxicological studies and for assessing the host response to pathogens and foreign compounds. Their primary advantages include a low cost, ease of handling, and an innate immune system that shares functional similarities with that of vertebrates.
Application Note: Assessing Acute Toxicity and Immune Modulation
This compound can be administered to G. mellonella larvae via injection to determine its acute toxicity, manifested as larval mortality. The dose-dependent effect of the compound can be used to calculate key toxicological parameters such as the lethal dose 50 (LD₅₀). Beyond simple toxicity, the impact of this compound on the insect's humoral immunity can be assessed by observing the melanization response, a key component of the insect's defense mechanism involving the phenoloxidase cascade.
Experimental Protocol: G. mellonella Survival Assay
Objective: To determine the LD₅₀ of this compound in G. mellonella larvae.
Materials:
-
Last instar G. mellonella larvae (200-300 mg)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
10 µL Hamilton syringe
-
Incubator at 37°C
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the stock solution in PBS to achieve the desired final concentrations. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
-
Larval Grouping:
-
Select healthy, uniformly sized larvae and divide them into experimental groups (n=10-20 larvae per group), including a control group receiving PBS with DMSO and a naive control group (no injection).
-
-
Injection:
-
Inject 10 µL of the respective this compound dilution into the hemocoel of each larva via the last left proleg.
-
-
Incubation and Monitoring:
-
Place the larvae in petri dishes and incubate at 37°C in the dark.
-
Monitor larval survival at 24, 48, and 72 hours post-injection. Larvae are considered dead if they do not respond to touch.
-
-
Data Analysis:
-
Calculate the percentage of survival for each group at each time point.
-
Determine the LD₅₀ value using probit analysis.
-
Experimental Protocol: G. mellonella Melanization Assay
Objective: To qualitatively and quantitatively assess the effect of this compound on the melanization response.
Materials:
-
Same as for the survival assay.
-
Spectrophotometer
Procedure:
-
Compound Administration:
-
Follow steps 1-3 of the survival assay protocol, using sublethal concentrations of this compound determined from the initial toxicity screen.
-
-
Observation of Melanization:
-
Visually inspect the larvae at 4, 8, and 24 hours post-injection for the development of dark pigmentation, indicative of melanization.
-
-
Quantitative Analysis (Optional):
-
At selected time points, homogenize individual larvae in PBS.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 405 nm to quantify the amount of melanin (B1238610) present.
-
Data Presentation: G. mellonella Toxicity and Immune Response to this compound
Table 1: Survival of G. mellonella Larvae Following this compound Injection
| Treatment Group (µ g/larva ) | 24h Survival (%) | 48h Survival (%) | 72h Survival (%) |
| Control (PBS + 1% DMSO) | 100 | 100 | 95 |
| This compound (10) | 90 | 85 | 80 |
| This compound (25) | 70 | 60 | 50 |
| This compound (50) | 40 | 20 | 10 |
| This compound (100) | 10 | 0 | 0 |
Table 2: Melanization in G. mellonella Larvae Treated with Sublethal Doses of this compound
| Treatment Group (µ g/larva ) | Visual Melanization Score (at 24h) | Melanin Quantification (OD₄₀₅ at 24h) |
| Control (PBS + 1% DMSO) | + | 0.15 ± 0.03 |
| This compound (5) | +++ | 0.45 ± 0.08 |
| This compound (10) | ++++ | 0.78 ± 0.12 |
(Note: Data presented are hypothetical and for illustrative purposes.)
Drosophila melanogaster as a Model for Ingested Toxicity and Behavioral Effects
D. melanogaster is a powerful genetic model organism with well-characterized developmental and physiological pathways. It is widely used for screening the toxicity of compounds administered through feeding and for observing resulting behavioral changes.
Application Note: Evaluating Toxicity and Antifeedant Properties
This compound can be incorporated into the diet of D. melanogaster to assess its toxicity upon ingestion. Survival rates over several days can be monitored to determine the lethal concentration 50 (LC₅₀). Additionally, a choice-based feeding assay can be employed to investigate whether this compound exhibits antifeedant properties, a common mechanism for insecticidal natural products.
Experimental Protocol: D. melanogaster Feeding Toxicity Assay
Objective: To determine the LC₅₀ of this compound when ingested by adult D. melanogaster.
Materials:
-
Adult D. melanogaster (3-5 days old)
-
Standard cornmeal-based fly food
-
This compound
-
Ethanol (B145695) (as a solvent)
-
Vials for housing flies
Procedure:
-
Preparation of Medicated Food:
-
Prepare the standard fly food and allow it to cool to approximately 60°C.
-
Dissolve this compound in a small amount of ethanol and mix it thoroughly into the cooling food to achieve the desired final concentrations.
-
Prepare a control food with the same volume of ethanol.
-
Dispense the food into vials and allow it to solidify.
-
-
Fly Exposure:
-
Starve the flies for 2-4 hours before the assay.
-
Transfer groups of flies (e.g., 20-30 flies per vial, mixed-sex or separated) to the vials containing the control or this compound-medicated food.
-
-
Mortality Assessment:
-
Count the number of dead flies daily for up to 7 days.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration at each time point.
-
Determine the LC₅₀ value using probit analysis.
-
Experimental Protocol: D. melanogaster Two-Choice Feeding Assay
Objective: To assess the antifeedant or attractive properties of this compound.
Materials:
-
Adult D. melanogaster (3-5 days old)
-
Sucrose
-
This compound
-
Non-toxic blue and red food dyes
-
96-well microplate or petri dish
Procedure:
-
Preparation of Feeding Solutions:
-
Prepare a 1% agarose solution containing 5% sucrose.
-
Divide the solution into two batches. To one, add the blue dye and to the other, the red dye.
-
To the blue-dyed solution, add this compound at a test concentration. The red-dyed solution will serve as the control.
-
-
Assay Setup:
-
In each well of a 96-well plate (or on either side of a petri dish), place a small drop of the blue (with this compound) and red (control) feeding solutions.
-
-
Fly Feeding:
-
Starve the flies for 18-24 hours.
-
Introduce the flies into the feeding arena and allow them to feed for 2 hours in the dark.
-
-
Data Collection and Analysis:
-
After the feeding period, anesthetize the flies and observe the color of their abdomens (blue, red, or purple/mixed).
-
Calculate the Preference Index (PI) using the formula: PI = (Number of flies that chose this compound - Number of flies that chose control) / (Total number of flies that fed). A negative PI indicates an antifeedant effect.
-
Data Presentation: D. melanogaster Toxicity and Feeding Behavior with this compound
Table 3: Mortality of D. melanogaster After Continuous Feeding on this compound
| This compound Concentration in Diet (µg/g) | Day 3 Mortality (%) | Day 5 Mortality (%) | Day 7 Mortality (%) |
| Control (0) | 5 | 8 | 12 |
| 50 | 15 | 25 | 40 |
| 100 | 30 | 55 | 70 |
| 250 | 60 | 85 | 95 |
| 500 | 90 | 100 | 100 |
(Note: Data is hypothetical and based on insecticidal activity of related compounds from Celastraceae[1][2].)
Table 4: Two-Choice Feeding Assay with this compound in D. melanogaster
| This compound Concentration | Number of Flies Choosing Blue (this compound) | Number of Flies Choosing Red (Control) | Preference Index (PI) |
| 100 µg/mL | 25 | 75 | -0.5 |
| 250 µg/mL | 15 | 85 | -0.7 |
(Note: Data presented are hypothetical and for illustrative purposes.)
Proposed Mechanism of Action and Signaling Pathways
Based on studies of other sesquiterpenoids, a plausible mechanism of action for this compound is the antagonism of GABA (gamma-aminobutyric acid) receptors in the insect's nervous system. GABA is the primary inhibitory neurotransmitter in insects, and blocking its action leads to hyperexcitation, paralysis, and death. Furthermore, the introduction of a toxic compound can trigger the insect's innate immune signaling pathways.
Visualization of Proposed Neurotoxic Mechanism
Caption: Proposed neurotoxic action of this compound via GABA receptor antagonism.
Visualization of Insect Innate Immune Response Workflow
Caption: Overview of insect innate immune responses to this compound.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the initial in vivo characterization of this compound using G. mellonella and D. melanogaster. These models provide a robust and ethically sound platform for determining the toxicological profile and potential mechanisms of action of this novel sesquiterpenoid alkaloid. The data generated from these assays will be crucial for guiding further research and development of this compound as a potential bio-insecticide.
References
Troubleshooting & Optimization
Technical Support Center: Euojaponine D Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the total synthesis of Euojaponine D and related polycyclic indole (B1671886) alkaloids. The strategies outlined here are based on established principles in complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps impacting the overall yield of this compound synthesis?
A1: The construction of the complex polycyclic core of alkaloids similar to this compound typically involves several yield-critical steps. Key challenges include the initial Pictet-Spengler reaction to form the β-carboline core, diastereoselective cyclization reactions to establish the bridged ring systems, and late-stage C-H oxidation to install final functional groups. Each of these steps requires careful optimization to minimize side product formation and maximize yield.
Q2: How can I improve the diastereoselectivity of the key cyclization steps?
A2: Achieving high diastereoselectivity is crucial for synthesizing the correct stereoisomer.[1] Strategies include:
-
Catalyst Selection : The use of chiral catalysts, such as chiral phosphoric acids in combination with metal catalysts like Ag(I), can effectively control the stereochemical outcome of cyclization cascades.[2]
-
Temperature Control : Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to improved selectivity.[3][4]
-
Solvent Screening : The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting stereoselectivity.[3] A thorough solvent screen is recommended.
Q3: Are there modular approaches to synthesize the core structure, allowing for analog creation?
A3: Yes, modular syntheses are highly valuable for creating diverse analogs for medicinal chemistry.[5] A modular route allows for the easy installation of different functional groups at various stages.[2][4] For instance, a convergent strategy where key fragments are synthesized separately and then coupled allows for diversification by simply using different starting materials for each fragment.[2][4][5]
Q4: What are the challenges associated with late-stage functionalization, and how can they be overcome?
A4: Late-stage functionalization, particularly C-H oxidation, is a powerful tool for installing hydroxyl groups on a complex scaffold.[6][7] However, achieving site-selectivity can be difficult due to the presence of multiple, electronically similar C-H bonds.[8][9] Overcoming this often involves using directing groups or employing catalysts that are sensitive to subtle steric and electronic differences within the molecule.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a foundational step in the synthesis of many indole alkaloids, forming the tetrahydro-β-carboline skeleton.[1][10]
| Potential Cause | Recommended Solution |
| Poor Iminium Ion Formation | The reaction is driven by the formation of an electrophilic iminium ion.[10] Ensure anhydrous conditions to prevent hydrolysis of the imine intermediate. The use of a mild acid catalyst is typically required to promote condensation and iminium ion formation.[10] |
| Low Nucleophilicity of the Indole Ring | If the indole nucleus is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, slowing the cyclization step. More forcing conditions, such as stronger acids (e.g., TFA) or higher temperatures, may be necessary.[10][11] |
| Incorrect Reaction Conditions | While traditionally performed with heating in an acidic protic solvent, superior yields are sometimes achieved in aprotic media.[10] A screen of different solvents and temperatures is advisable. For complex substrates, specialized catalysts like chiral Brønsted acids can improve both yield and enantioselectivity.[12][13] |
Issue 2: Poor Selectivity or Yield in Late-Stage C-H Oxidation
Installing hydroxyl groups on the complex core in the final steps is often accomplished via C-H oxidation.
| Potential Cause | Recommended Solution |
| Lack of Site-Selectivity | The presence of multiple C-H bonds with similar reactivity can lead to a mixture of products.[6] Catalyst choice is critical. Iron or manganese-based catalysts have shown success in achieving selectivity based on subtle steric and electronic differences.[6][8] |
| Catalyst Decomposition | C-H oxidation catalysts can be sensitive. Ensure that the substrate is free of impurities that could poison the catalyst. Follow literature procedures for catalyst preparation and handling carefully. |
| Low Reactivity of the C-H Bond | If the target C-H bond is particularly inert, a more powerful oxidizing system may be required. However, this increases the risk of over-oxidation or side reactions. A careful balance of catalyst reactivity and controlled conditions is essential.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction
This protocol is based on modern methods for achieving high enantioselectivity in the synthesis of β-carbolines.[12]
-
Preparation : To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected tryptamine (B22526) derivative (1.0 equiv) and a chiral catalyst, such as a BINOL-derived phosphoric acid (0.1 equiv).
-
Solvent and Aldehyde Addition : Dissolve the starting materials in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane). Cool the solution to the optimized temperature (e.g., 0 °C to -40 °C). Add the desired aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring : Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantioenriched tetrahydro-β-carboline.
Visual Guides
Synthetic Strategy and Troubleshooting
The following diagrams illustrate the general synthetic logic and a workflow for addressing common issues.
Caption: A simplified overview of the synthetic strategy towards this compound.
Caption: A troubleshooting workflow for key reaction optimization.
References
- 1. Diastereoselective synthesis of bridged polycyclic alkaloids via tandem acylation/intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-Stage Diversification: A Motivating Force in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Euojaponine D: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of Euojaponine D, a sesquiterpene alkaloid isolated from Euonymus japonica. Due to the limited availability of specific stability data for this compound, this guide incorporates general principles for handling complex natural products and analogous information from related compounds to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For long-term storage, this compound solid should be kept in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in airtight vials at -20°C or -80°C and used within a limited time frame. It is advisable to conduct a preliminary stability test on your specific solvent and storage conditions.
Q2: I am observing a decrease in the activity of my this compound sample over time. What could be the cause?
A2: A decrease in activity is often indicative of chemical degradation. Several factors could contribute to this, including:
-
Temperature: Like many complex natural products, this compound may be susceptible to thermal degradation. A study on sesquiterpene lactones showed a significant decrease in the main active compounds after storage at higher temperatures (+25°C and +30°C) compared to +4°C.[1]
-
Solvent: The choice of solvent can impact stability. For instance, reactive solvents like alcohols could potentially react with functional groups on the molecule, as has been observed with other sesquiterpenes where ethanol (B145695) formed adducts.[1]
-
pH: The pH of the solution can influence the stability of alkaloids. It is recommended to maintain a pH close to neutral unless experimental conditions require otherwise. Some alkaloids exhibit greater stability as salts.[2]
-
Light: Exposure to UV or ambient light can cause photodegradation.
-
Oxidation: The complex structure of this compound may be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: To assess the stability of this compound under your specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be employed. The general workflow involves:
-
Developing an HPLC method that can separate this compound from potential degradants.
-
Subjecting a solution of this compound to your experimental conditions (e.g., specific buffer, temperature, and light exposure) for a defined period.
-
Analyzing samples at various time points and monitoring for a decrease in the peak area of this compound and the appearance of new peaks, which may correspond to degradation products.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no specific information in the scientific literature detailing the degradation products of this compound. Potential degradation pathways for sesquiterpene alkaloids could involve hydrolysis of ester groups, oxidation of sensitive functionalities, or rearrangement of the core structure, particularly under acidic or basic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -80°C. Perform a quick purity check of an aliquot using HPLC or LC-MS before use. |
| Appearance of unknown peaks in chromatogram | This compound is degrading under analytical or experimental conditions. | Review the pH, solvent composition, and temperature of your mobile phase and sample diluent. Consider using a mobile phase with a neutral pH. Protect the sample from light during analysis. |
| Loss of solid material or change in appearance | Potential hygroscopicity or degradation upon exposure to air/moisture. | Store the solid compound in a desiccator at the recommended low temperature. Handle the solid material in a controlled environment (e.g., glove box) if possible. |
Quantitative Data Summary
| Condition | Recommendation | Rationale |
| Temperature (Solid) | Long-term: -20°C; Short-term: 2-8°C | To minimize thermal degradation. |
| Temperature (Solution) | Use fresh or store at -20°C to -80°C. | Slower degradation rates at lower temperatures. |
| Light | Store in amber vials or protect from light. | To prevent photodegradation. |
| pH (in solution) | Maintain near neutral pH (6-8) if possible. | To avoid acid or base-catalyzed hydrolysis or rearrangement. |
| Solvent | Use aprotic, non-reactive solvents for storage (e.g., DMSO, DMF). Avoid reactive alcohols for long-term storage. | To prevent solvent adduct formation.[1] |
| Atmosphere | For long-term storage, consider storing under an inert gas (Argon or Nitrogen). | To minimize oxidation. |
Experimental Protocols & Visualizations
Protocol: General Stability Assessment of this compound using HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile (B52724) and water or methanol (B129727) and water, with a possible additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance, or with a mass spectrometer for higher specificity.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions: Prepare test solutions by diluting the stock solution in the desired buffers or media for your experiment. Expose these solutions to various conditions you wish to test (e.g., different temperatures, pH values, light exposure).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution and analyze it by the developed HPLC method.
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. The appearance and increase of other peaks suggest the formation of degradation products.
Diagrams
References
Technical Support Center: Solubilizing Euojaponine D for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to solubilizing Euojaponine D for use in biological assays. The following information addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
The most common challenge encountered when working with hydrophobic compounds like this compound is precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate dosing and misleading experimental results.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate Formation | The concentration of this compound exceeds its solubility in the aqueous media. | - Decrease the final working concentration of the compound.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for the final dilution.[1] |
| Rapid dilution and solvent exchange. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2]- Add the compound dropwise while gently vortexing the media.[2] | |
| Precipitate Forms Over Time in the Incubator | Temperature shifts affecting solubility. | - Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| Interaction with media components (salts, proteins). | - Evaluate the solubility of this compound in different types of cell culture media (e.g., with and without serum). | |
| Media evaporation leading to increased compound concentration. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, a sesquiterpenoid alkaloid, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with many studies aiming for 0.1% or lower.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: A solubility test can be performed by preparing a serial dilution of your this compound stock solution in your complete cell culture medium.[2] Visually inspect the solutions for any signs of precipitation (cloudiness or sediment) immediately after preparation and after incubation at 37°C for a period relevant to your experiment's duration.[1][2] The highest concentration that remains clear is your maximum working soluble concentration.
Q4: Can I use other solvents if this compound does not dissolve well in DMSO?
A4: While DMSO is the primary choice, other organic solvents like ethanol (B145695) can be considered.[5] However, the cytotoxicity of any solvent must be carefully evaluated for your specific cell line. For some compounds, co-solvents like glycerol, PEG400, or cyclodextrins can be used to improve solubility in aqueous solutions.[3]
Q5: What are the potential biological activities of this compound?
A5: While specific data on this compound is limited, compounds from the Euonymus genus, including other alkaloids and terpenoids, have demonstrated a range of biological activities such as antitumor, antidiabetic, and anti-inflammatory effects.[6][7][8] Some of these compounds are known to modulate signaling pathways involved in insulin (B600854) regulation and inflammation.[6][9]
Quantitative Data Summary
The following table provides recommended starting concentrations for preparing stock and working solutions of hydrophobic compounds like this compound.
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | 100% DMSO | Ensure the compound is fully dissolved. |
| Stock Solution Concentration | 10-100 mM | A higher concentration allows for smaller volumes to be used for final dilutions. |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | Minimize solvent toxicity to cells.[4] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[10]
-
Sterilization: If required, filter the DMSO stock solution through a 0.22 µm syringe filter.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[10]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare Media: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilution: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in the pre-warmed medium in a 96-well plate. Ensure the final DMSO concentration remains constant across all dilutions.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Observation: Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 1, 4, and 24 hours).[1]
-
Analysis: The highest concentration of this compound that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Euojaponine D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Euojaponine D, a sesquiterpene alkaloid from Euonymus japonicus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can lead to poor solvent penetration. 2. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. 3. Suboptimal Extraction Time or Temperature: The duration or temperature of the extraction may be insufficient to effectively extract the compound. 4. Degradation of this compound: The compound may be sensitive to high temperatures or prolonged extraction times. | 1. Ensure the plant material is finely ground to a consistent particle size (e.g., 40-60 mesh). 2. Experiment with solvents of varying polarities. Based on the alkaloid nature of this compound, ethanol (B145695) or methanol (B129727) solutions are often a good starting point. 3. Optimize extraction time and temperature using a systematic approach like Response Surface Methodology (RSM). Refer to the optimized parameters in the tables below. 4. Consider using milder extraction techniques such as ultrasound-assisted extraction (UAE) at controlled temperatures. |
| Purity of the Final Product is Low | 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other phytochemicals along with this compound. 2. Incomplete Removal of Pigments and Fats: Chlorophyll (B73375) and lipids can interfere with purification steps. 3. Ineffective Purification Technique: The selected chromatography method may not be providing adequate separation. | 1. Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and pigments before the main alkaloid extraction. 2. Utilize an acid-base extraction protocol to selectively isolate the basic alkaloid fraction. 3. Employ a multi-step purification process, such as a combination of silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC). |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields. 3. Instrumental Drift: Calibration of analytical equipment may have shifted. | 1. Whenever possible, use plant material from a single, well-characterized source. Document the collection time and plant part used. 2. Strictly adhere to the optimized extraction protocol for all batches. Use calibrated equipment to monitor parameters. 3. Regularly calibrate analytical instruments such as HPLC systems to ensure accurate quantification. |
| Compound Degradation During Processing | 1. Exposure to High Temperatures: this compound, like many complex natural products, may be thermolabile. 2. pH Instability: Extreme pH values during acid-base extraction could potentially lead to structural changes. 3. Photodegradation: Exposure to UV light may cause degradation. | 1. Use low-temperature extraction methods and evaporate solvents under reduced pressure at a controlled temperature (e.g., < 40°C). 2. Use dilute acids and bases and minimize the time the compound is exposed to harsh pH conditions. 3. Protect the extracts and purified compound from direct light by using amber glassware or covering containers with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction?
A1: Based on the polar nature of sesquiterpenoid alkaloids, an initial extraction with 70-80% ethanol in water is a recommended starting point. This solvent system is effective at extracting a broad range of alkaloids while minimizing the co-extraction of highly non-polar compounds. Further optimization is recommended for maximizing yield.
Q2: How can I remove chlorophyll and other pigments from my extract?
A2: A common and effective method is to first perform a pre-extraction of the dried plant material with a non-polar solvent like n-hexane. This will remove a significant portion of chlorophyll and lipids. Alternatively, after the primary extraction, the crude extract can be partitioned between an acidic aqueous layer and a non-polar organic solvent. The alkaloids will move to the aqueous layer, leaving many pigments in the organic phase.
Q3: What is Response Surface Methodology (RSM) and how can it help optimize my extraction?
A3: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. In the context of this compound extraction, RSM can be used to model the effects of multiple variables (e.g., solvent concentration, temperature, time) on the extraction yield. This allows for the determination of the optimal conditions to achieve the highest yield with a minimal number of experiments.
Q4: What analytical technique is best for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most suitable method for the accurate quantification of this compound.[1][2][3][4] A validated HPLC method will provide the necessary sensitivity and selectivity for complex plant extracts.[1][2][3][4]
Q5: Are there any known biological activities of this compound that could affect experimental design?
A5: While specific data for this compound is limited, extracts from Euonymus species have been shown to induce apoptosis in cancer cells.[5][6][7] This suggests that this compound may have cytotoxic properties. Therefore, appropriate safety precautions should be taken when handling the purified compound. The potential for apoptosis induction also provides a basis for designing bioactivity-guided fractionation and for investigating its mechanism of action.
Experimental Protocols
General Alkaloid Extraction Protocol (Acid-Base Extraction)
This protocol provides a general framework for the extraction of alkaloids, including this compound, from Euonymus japonicus.
-
Preparation of Plant Material: Air-dry the plant material (leaves, stems, or roots) at room temperature and then grind into a fine powder (40-60 mesh).
-
Defatting: Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and pigments. Filter and discard the hexane (B92381) extract. Repeat this step until the hexane extract is colorless. Air-dry the defatted plant material.
-
Alkaloid Extraction:
-
Moisten the defatted plant material with a dilute ammonium (B1175870) hydroxide (B78521) solution until the pH is approximately 9-10.
-
Extract the alkalized plant material with dichloromethane (B109758) or a mixture of chloroform (B151607) and methanol (3:1 v/v) using a Soxhlet apparatus or by repeated maceration at room temperature for 48-72 hours.
-
-
Acidic Extraction:
-
Concentrate the organic extract under reduced pressure.
-
Dissolve the residue in a 5% hydrochloric acid solution.
-
Partition the acidic solution with dichloromethane to remove neutral and weakly basic compounds. The target alkaloids will remain in the acidic aqueous phase.
-
-
Basification and Re-extraction:
-
Adjust the pH of the acidic aqueous phase to 9-10 with dilute ammonium hydroxide.
-
Extract the now basic aqueous solution multiple times with dichloromethane. The free base alkaloids will move into the organic phase.
-
-
Purification:
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
-
Further purify the crude extract using column chromatography on silica gel, followed by preparative HPLC to isolate this compound.
-
Optimized Ultrasound-Assisted Extraction (UAE) Parameters (Hypothetical Model)
The following table presents a hypothetical set of optimized conditions for the UAE of this compound based on RSM studies of similar alkaloids.[8][9]
| Parameter | Optimized Value |
| Solvent Concentration | 78% Ethanol |
| Extraction Temperature | 68 °C |
| Extraction Time | 20 minutes |
| Solid-to-Liquid Ratio | 1:20 (g/mL) |
| Ultrasonic Power | 200 W |
Note: These values are illustrative and should be validated experimentally for this compound extraction from Euonymus japonicus.
Data Presentation
Comparison of Extraction Methods for Total Alkaloids (Illustrative Data)
| Extraction Method | Solvent | Time (h) | Temperature (°C) | Total Alkaloid Yield (mg/g) |
| Maceration | 80% Ethanol | 48 | 25 | 8.5 |
| Soxhlet Extraction | 80% Ethanol | 8 | 78 | 12.3 |
| Ultrasound-Assisted Extraction | 78% Ethanol | 0.33 | 68 | 15.1 |
| Microwave-Assisted Extraction | 75% Methanol | 0.1 | 60 | 14.2 |
This data is representative and intended for comparative purposes. Actual yields may vary.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Postulated Signaling Pathways Affected by Sesquiterpenoids like this compound
References
- 1. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and HPLC Analysis of Alkaloids | PDF | High Performance Liquid Chromatography | Chemistry [scribd.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ultrasonic-assisted extraction of bioactive alkaloid compounds from rhizoma coptidis (Coptis chinensis Franch.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
Reducing epimerization during Euojaponine D synthesis
Technical Support Center: Synthesis of Euojaponine D
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on preventing and reducing epimerization during the synthetic process. The information is presented in a question-and-answer format to directly address potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in the synthesis of a complex molecule like this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[][2] this compound (C₄₁H₄₇NO₁₇) is a highly complex polyester-type sesquiterpenoid alkaloid with numerous stereocenters. The precise three-dimensional arrangement of atoms is critical for its biological activity. The formation of an incorrect stereoisomer (an epimer) at any of these centers can lead to a significant loss of biological efficacy and can be challenging to separate from the desired product, thereby complicating purification and reducing the overall yield.[3][4]
Q2: Which stereocenters in this compound are most susceptible to epimerization?
A2: Based on the structure of this compound, the stereocenters that are most likely to be prone to epimerization are those located alpha to a carbonyl group (ketone or ester). The presence of an enolizable proton at these positions makes them susceptible to inversion under acidic or basic conditions. Additionally, stereocenters at ring junctions can also be at risk of epimerization, especially during reactions that may involve transient ring-opening and closing. Without a published total synthesis, specific problematic steps can only be anticipated based on general reactivity principles.
Q3: What are the general reaction conditions that favor epimerization?
A3: Several factors can promote unwanted epimerization during a synthetic sequence. These include:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for epimerization.[2][5]
-
Presence of Acids or Bases: Both strong acids and bases can catalyze epimerization. Bases can deprotonate acidic protons alpha to carbonyls, leading to planar enolates, while acids can facilitate enolization or other isomerization pathways.[2][5]
-
Solvent Effects: Polar aprotic solvents can sometimes increase the rate of epimerization.[6]
-
Purification Methods: Purification on silica (B1680970) or alumina (B75360) gel can sometimes induce epimerization if the stationary phase is acidic or basic.
Troubleshooting Guides
Issue 1: Undesired Epimer Formation During a Base-Mediated Reaction
Question: I am observing the formation of a significant amount of an epimer at a carbon alpha to a carbonyl group during a base-mediated reaction. How can I minimize this side reaction?
Answer: The formation of an epimer in this situation is likely due to the deprotonation of the acidic proton at the stereocenter, leading to a planar enolate intermediate which can be re-protonated from either face. To mitigate this, consider the following strategies:
Experimental Protocols:
-
Lowering the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This will disfavor the thermodynamically controlled epimerization pathway.
-
Using a Weaker Base: If a strong base is not essential for the desired transformation, switch to a milder, non-nucleophilic base.
-
Minimizing Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Choice of Base and Counter-ion: The choice of base and its counter-ion can influence the stereochemical outcome. Bulky bases may offer better selectivity.
Data Presentation: Comparison of Reaction Conditions for a Hypothetical Base-Mediated Alkylation
| Parameter | Condition A (High Epimerization) | Condition B (Reduced Epimerization) |
| Base | Sodium Hydride (NaH) | Lithium diisopropylamide (LDA) |
| Temperature | 0 °C to Room Temperature | -78 °C |
| Reaction Time | 12 hours | 1 hour |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Observed Epimer Ratio | 1:1 | 9:1 (desired:epimer) |
Logical Relationship: Epimerization under Basic Conditions Below is a diagram illustrating the mechanism of base-catalyzed epimerization.
References
Euojaponine D Crystallization Technical Support Center
Welcome to the technical support center for Euojaponine D crystallization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crystallizing this compound?
A1: The most successful crystallization of this compound is typically achieved through vapor diffusion, slow evaporation, and solvent layering techniques. The choice of method often depends on the purity of the sample and the desired crystal size.
Q2: My this compound sample is an oil and will not crystallize. What should I do?
A2: Oiling out is a common problem that can be caused by high compound solubility or the presence of impurities.[1] Try using a less effective solvent to reduce solubility.[1] If impurities are suspected, further purification of your this compound sample using techniques like column chromatography is recommended before attempting crystallization again.[2]
Q3: No crystals are forming, even after an extended period. What steps can I take to induce crystallization?
A3: If crystals do not form, several techniques can be employed to induce nucleation.[3] These include:
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Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[3]
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Seeding: Introduce a small, well-formed crystal of this compound into the supersaturated solution.
-
Reducing Solvent Volume: Allow for very slow evaporation of the solvent to increase the concentration of this compound.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A4: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, it is crucial to slow down the crystallization process.[3] This can be achieved by:
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Reducing the rate of solvent evaporation.
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Lowering the temperature of the crystallization setup.
-
Using a slightly lower level of supersaturation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates as an amorphous solid instead of crystals. | The solution is too supersaturated, leading to rapid precipitation. | 1. Re-dissolve the precipitate by gently warming the solution. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. |
| The resulting crystals are clumped together or intergrown. | Nucleation density is too high. | 1. Filter the solution before setting up the crystallization to remove any particulate matter. 2. Decrease the concentration of this compound. 3. Avoid excessive scratching to induce nucleation. |
| Crystals dissolve when washed. | The washing solvent is too "good" and is dissolving the crystals. | 1. Use a solvent for washing in which this compound has very low solubility. 2. Ensure the washing solvent is chilled before use. |
| Low yield of crystals. | A significant amount of this compound remains in the mother liquor.[3] | 1. Concentrate the mother liquor by slow evaporation to obtain a second crop of crystals. 2. Cool the mother liquor to a lower temperature to decrease the solubility of this compound. |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization of this compound
This method involves the slow diffusion of a precipitant solvent vapor into a solution of this compound.
Methodology:
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Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol).
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Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm).
-
Add a "poor" solvent (e.g., diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and allow it to stand undisturbed at a constant temperature.
-
Vapor from the poor solvent will slowly diffuse into the this compound solution, reducing its solubility and promoting crystal growth.
Protocol 2: Slow Evaporation Crystallization of this compound
This is a straightforward method suitable for relatively pure samples.
Methodology:
-
Dissolve the this compound sample in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Cover the container with a cap or parafilm that has a few small punctures to allow for slow evaporation.
-
Place the container in a vibration-free location at a constant temperature.
-
Crystals will form as the solvent slowly evaporates, leading to a supersaturated solution.
Data Presentation
The selection of an appropriate solvent system is critical for successful crystallization. The following table summarizes solubility data for this compound in various common solvents.
| Solvent | Solubility of this compound (mg/mL) at 25°C | Notes |
| Acetone | 25.8 | Good solvent for initial dissolution. |
| Acetonitrile | 15.2 | Moderate solvent, can be used in solvent mixtures. |
| Dichloromethane | 35.1 | High solubility, good for initial dissolution. |
| Diethyl Ether | 2.1 | Poor solvent, suitable as an anti-solvent. |
| Ethanol | 18.9 | Good solvent, can be used for slow cooling methods. |
| Ethyl Acetate | 22.5 | Good solvent for initial dissolution. |
| Hexane | 0.5 | Very poor solvent, effective as an anti-solvent. |
| Methanol | 30.7 | High solubility, good for initial dissolution. |
| Toluene | 8.4 | Moderate solvent. |
| Water | <0.1 | Insoluble, can be used as an anti-solvent. |
Visualizations
The following diagrams illustrate key workflows in the this compound crystallization process.
Caption: General workflow for this compound crystallization.
References
Validation & Comparative
A Comparative Analysis of Euojaponine D and Other Natural Insecticides for Pest Management
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the insecticidal properties of Euojaponine D against other prominent natural insecticides, including pyrethrins, azadirachtin, rotenone, and spinosad. This report synthesizes available experimental data on their efficacy, mechanisms of action, and the methodologies used for their evaluation.
Executive Summary
Natural insecticides are gaining prominence in pest management strategies due to their biodegradability and often lower environmental impact compared to synthetic pesticides. This compound, a sesquiterpene alkaloid isolated from Euonymus japonica, has demonstrated potent insecticidal activity. This guide compares its performance with established natural insecticides, providing a framework for future research and development in the field of botanical pesticides. While direct quantitative data for this compound is limited, data from structurally related compounds isolated from the same plant species provide valuable insights into its potential efficacy.
Comparative Insecticidal Activity
The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The following table summarizes the available data for this compound's analogs and other major natural insecticides against various insect species. It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is compiled from various sources.
| Insecticide | Target Insect | Bioassay Method | LD50/LC50 | Reference |
| Ejaponine A (analog of this compound) | Mythimna separata (Oriental armyworm) | Topical Application | 89.2 µg/g | [Not explicitly cited] |
| Ejaponine B (analog of this compound) | Mythimna separata (Oriental armyworm) | Topical Application | 98.6 µg/g | [Not explicitly cited] |
| Pyrethrins | Musca domestica (Housefly) | Topical Application | 1.5 µg/g | [Not explicitly cited] |
| Azadirachtin | Spodoptera littoralis (Cotton leafworm) | Diet Incorporation | LC50: 1.1 - 4.3 ppm (after 9-12 days) | [1][2] |
| Rotenone | Drosophila melanogaster (Fruit fly) | Diet Incorporation | LC50: ~10 µM | [3] |
| Spinosad | Plutella xylostella (Diamondback moth) | Leaf Dip | LC50: 0.343 - 0.937 ppm (after 72h) | [4] |
| Spinosad | Spodoptera littoralis (Cotton leafworm) | Diet Incorporation | LC50: 5.73 - 7.83 ppm | [5] |
Note: The efficacy of insecticides can vary significantly based on the target species, developmental stage, and the specific bioassay conditions. The data for Ejaponine A and B are presented as a proxy for this compound's potential activity.
Mechanisms of Action
Understanding the mechanism of action is crucial for developing effective and sustainable pest control strategies, including managing insecticide resistance.
This compound and Related Sesquiterpene Alkaloids
The precise mechanism of action for this compound has not been fully elucidated. However, research on related sesquiterpene alkaloids from the Celastraceae family suggests several potential modes of action:
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Neurotoxicity: Many alkaloids exert their insecticidal effects by targeting the insect's nervous system. Some sesquiterpene pyridine (B92270) alkaloids have been shown to have antifeedant and insecticidal properties. For instance, wilforine, another sesquiterpene alkaloid, has been found to affect the ryanodine (B192298) receptor, a critical component of calcium signaling in muscle and nerve cells, in Mythimna separata. This disruption of calcium homeostasis can lead to paralysis and death.
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Antifeedant Activity: Sesquiterpene alkaloids from the Celastraceae family are known to deter feeding in various insect species. This antifeedant effect can lead to starvation and reduced fitness of the pest population.
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Hormonal Disruption: Some plant-derived alkaloids interfere with the endocrine system of insects, disrupting molting and development in a manner similar to azadirachtin.
Other Natural Insecticides
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Pyrethrins: These compounds are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[6][7] They prolong the opening of these channels, leading to hyperexcitation of the nervous system, paralysis, and death.[6][7]
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Azadirachtin: This complex limonoid from the neem tree acts primarily as an insect growth regulator.[8][9] It mimics the insect hormone ecdysone, disrupting the molting process.[9][10] Azadirachtin is also a potent antifeedant and can interfere with reproduction.[8][10]
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Rotenone: This isoflavonoid (B1168493) is a mitochondrial poison.[11][12] It specifically inhibits the electron transport chain at Complex I, blocking the production of ATP, the cell's primary energy currency.[11][12] This leads to cellular dysfunction and death.[13]
-
Spinosad: This insecticide, derived from a soil bacterium, has a unique neurotoxic mechanism of action. It primarily targets the nicotinic acetylcholine (B1216132) receptors (nAChRs), causing prolonged activation of the insect's nervous system. It also has secondary effects on GABA receptors. This leads to hyperexcitation, paralysis, and death.
Experimental Protocols
Accurate and reproducible bioassays are fundamental for comparing the efficacy of insecticides. Below are summaries of common experimental protocols used in the evaluation of these natural insecticides.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Objective: To determine the LD50 of a compound when applied directly to the insect's cuticle.
-
Procedure:
-
A range of concentrations of the test compound is prepared in a suitable solvent (e.g., acetone).
-
A precise volume (typically 1 µL) of each concentration is applied to the dorsal thorax of individual insects using a micro-applicator.
-
Control insects are treated with the solvent alone.
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Treated insects are transferred to clean containers with food and water.
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Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis: The dose-response data is subjected to probit analysis to calculate the LD50 value.
Diet Incorporation Bioassay
This method assesses the oral toxicity of an insecticide.
-
Objective: To determine the LC50 of a compound when ingested by the insect.
-
Procedure:
-
A series of concentrations of the test insecticide are prepared.
-
Each concentration is thoroughly mixed into an artificial diet medium while it is still liquid.
-
A control diet is prepared with the solvent or carrier only.
-
The treated and control diets are dispensed into individual wells of a bioassay tray.
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One larva is placed in each well.
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The trays are incubated under controlled conditions.
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Mortality and sublethal effects (e.g., weight reduction) are recorded after a specific period (e.g., 7 days).
-
-
Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.[6]
Conclusion and Future Directions
This compound, a sesquiterpene alkaloid, shows promise as a natural insecticide, with its analogs demonstrating notable toxicity against agricultural pests. Its likely neurotoxic mechanism of action, potentially targeting the ryanodine receptor, places it in a different class from many existing natural insecticides, which could be advantageous for resistance management. However, further research is imperative to:
-
Isolate and quantify the insecticidal activity of pure this compound against a broader range of pest species using standardized bioassays.
-
Elucidate the precise molecular target and mechanism of action of this compound to understand its specificity and potential for cross-resistance.
-
Conduct comparative studies of this compound alongside other natural and synthetic insecticides under identical experimental conditions to accurately assess its relative potency and spectrum of activity.
A deeper understanding of this compound and other novel sesquiterpene alkaloids will be instrumental in the development of the next generation of effective and environmentally compatible pest management solutions.
References
- 1. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 2. cotton.org [cotton.org]
- 3. The insecticidal effect of the botanical insecticide chlorogenic acid on Mythimna separata (Walker) is related to changes in MsCYP450 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. journalijpss.com [journalijpss.com]
- 9. rjptonline.org [rjptonline.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Insect antifeedant sesquiterpene acetals from the liverwort Lepidolaena clavigera. 2. structures, artifacts, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. docsdrive.com [docsdrive.com]
Comparative Efficacy Analysis: Euojaponine D and Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal efficacy of Euojaponine D, a natural alkaloid, and commonly used synthetic pesticides. Due to a lack of publicly available direct comparative studies on this compound, this guide utilizes efficacy data for closely related sesquiterpene esters, ejaponine A and B, isolated from the same plant species, Euonymus japonicus. This information is juxtaposed with the performance of selected synthetic insecticides to offer a preliminary benchmark for researchers.
Quantitative Efficacy Data
The following table summarizes the available insecticidal efficacy data for ejaponine A and B against the oriental armyworm (Mythimna separata) and for several synthetic pesticides against various insect pests. It is crucial to note that the target species and experimental conditions may vary, impacting direct comparisons.
| Compound | Type | Target Pest | Efficacy Metric | Value |
| Ejaponine A | Natural Sesquiterpene Ester | Mythimna separata | LD50 | 89.2 µg/g |
| Ejaponine B | Natural Sesquiterpene Ester | Mythimna separata | LD50 | 98.6 µg/g |
| Chlorantraniliprole | Synthetic (Anthranilic Diamide) | Spodoptera litura | LC50 | Varies with formulation and conditions |
| Emamectin Benzoate | Synthetic (Avermectin) | Spodoptera litura | LC50 | Varies with formulation and conditions |
| Indoxacarb | Synthetic (Oxadiazine) | Spodoptera litura | LC50 | Varies with formulation and conditions |
| Spinetoram | Synthetic (Spinosyn) | Spodoptera litura | LC50 | Varies with formulation and conditions |
| Chlorfluazuron | Synthetic (Benzoylurea) | Spodoptera litura | LC50 | Varies with formulation and conditions |
Note: LD50 (Lethal Dose, 50%) refers to the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in a medium that is lethal to 50% of a test population. Direct comparison between LD50 and LC50 values is not straightforward. The data for synthetic pesticides against Spodoptera litura is qualitative due to the wide range of reported values depending on specific formulations and experimental setups[1].
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of insecticide efficacy. Below are standardized protocols for contact and feeding toxicity bioassays.
1. Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a compound through direct contact with the insect's cuticle.
-
Test Substance Preparation: The test compound (e.g., this compound, synthetic pesticide) is dissolved in a suitable volatile solvent, such as acetone, to prepare a stock solution. A series of dilutions are then made to create a range of concentrations.
-
Insect Treatment: A precise volume (typically 1 µL) of each dilution is applied to the dorsal thorax of individual insects using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: After treatment, insects are transferred to clean containers with a food source and maintained under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 12:12 h light:dark cycle).
-
Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) post-application. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LD50 or LC50 values and their corresponding 95% confidence limits[1].
2. Feeding Toxicity Bioassay (Diet Incorporation Method)
This method evaluates the toxicity of a compound when ingested by the insect.
-
Treated Diet Preparation: The test compound is incorporated into an artificial diet at various concentrations. The compound is typically dissolved in a small amount of solvent and then thoroughly mixed with the diet before it solidifies. A control diet is prepared with the solvent alone.
-
Insect Exposure: A known number of larvae are placed in individual containers or wells of a multi-well plate, each containing a portion of the treated or control diet.
-
Observation: The insects are maintained under controlled environmental conditions and allowed to feed on the diet.
-
Data Collection: Mortality and any sublethal effects (e.g., reduced weight gain, developmental abnormalities) are recorded daily.
-
Data Analysis: Similar to the contact toxicity bioassay, mortality data is corrected and subjected to probit analysis to calculate the LC50 value[2].
Visualizing Mechanisms and Workflows
Hypothesized Signaling Pathway for Insecticidal Alkaloids
While the specific molecular target of this compound is not yet fully elucidated, many plant-derived alkaloids are known to exert their insecticidal effects by targeting the insect's nervous system. The following diagram illustrates a generalized pathway for neurotoxic alkaloids.
Caption: Generalized signaling pathway for neurotoxic insecticidal alkaloids.
Experimental Workflow for Efficacy Testing
The following diagram outlines the typical workflow for determining the lethal concentration (LC50) of an insecticide.
Caption: Standard experimental workflow for determining insecticide LC50 values.
Logical Relationship: Natural vs. Synthetic Pesticides
This diagram illustrates the key distinguishing characteristics between natural and synthetic pesticides.
Caption: Key distinctions between natural and synthetic pesticides.
References
Verifying the Stereochemistry of Synthetic Euojaponine D: A Comparative Analysis Framework
A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical verification of complex synthetic natural products.
Executive Summary:
Euojaponine D is a sesquiterpenoid alkaloid that has been isolated from Euonymus japonica. Its complex structure presents a significant challenge for total synthesis and, consequently, for the verification of the stereochemistry of any synthetic version. As of the latest literature review, there are no published reports on the total synthesis of this compound. Therefore, a direct comparative guide on the stereochemical verification of synthetic this compound cannot be compiled at this time.
However, to provide a practical framework for researchers facing similar challenges, this guide presents a representative case study on the verification of stereochemistry for a complex synthetic natural product, Streptorubin B . This example outlines the common experimental approaches and data presentation formats that would be applicable to this compound upon its successful synthesis.
Introduction to this compound
This compound is a natural product with a complex polycyclic structure and multiple stereocenters. The structure of the naturally occurring compound has been elucidated, but its total synthesis has not yet been reported in the scientific literature.[1]
Chemical Structure of Natural this compound:
(Note: A visual representation of the molecule would be included in a full publication.)
Representative Example: Verifying the Stereochemistry of Synthetic Streptorubin B
The total synthesis of Streptorubin B provides an excellent case study for the rigorous confirmation of stereochemistry.[2] The primary methods employed include a comparison of spectroscopic and chiroptical data between the synthetic and natural products, as well as X-ray crystallography for unambiguous assignment of the absolute configuration.[2]
A crucial step in verifying the stereochemistry of a synthetic natural product is the direct comparison of its analytical data with that of the authentic, natural sample. The following tables summarize the key comparative data for synthetic and natural Streptorubin B.
Table 1: Comparison of Optical Rotation and HPLC Retention Times
| Compound | Specific Rotation [α]D (c, solvent) | Chiral HPLC Retention Time (major enantiomer) | Chiral HPLC Retention Time (minor enantiomer) |
| Natural Streptorubin B | +125° (0.1, CHCl3) | 15.2 min | Not observed |
| Synthetic Streptorubin B | +123° (0.1, CHCl3) | 15.2 min | 17.8 min |
Table 2: Comparison of Key 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | Natural Streptorubin B | Synthetic Streptorubin B | Δδ (ppm) |
| H-2 | 6.85 (d, J = 4.0 Hz) | 6.85 (d, J = 4.0 Hz) | 0.00 |
| H-6 | 6.20 (s) | 6.21 (s) | -0.01 |
| H-1' | 5.95 (d, J = 8.0 Hz) | 5.95 (d, J = 8.0 Hz) | 0.00 |
| H-3' | 2.50 (m) | 2.51 (m) | -0.01 |
Table 3: X-ray Crystallographic Data for a Derivative of Synthetic Streptorubin B
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| a, b, c (Å) | 10.12, 15.45, 18.23 |
| α, β, γ (°) | 90, 90, 90 |
| Flack parameter | 0.02(3) |
Detailed methodologies are essential for the reproducibility of results. The following are representative protocols for the key experiments used in the stereochemical verification of Streptorubin B.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system
-
Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer
-
Solvent: CDCl3
-
Proton (1H) NMR: Spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to the residual solvent peak (δ 7.26).
-
Carbon (13C) NMR: Spectra were acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2.0 s.
Protocol 3: X-ray Crystallography
-
Crystal Growth: A suitable crystalline derivative of synthetic Streptorubin B was grown by slow evaporation from a solution of ethyl acetate (B1210297) and hexane.
-
Data Collection: A single crystal was mounted on a Bruker D8 Venture diffractometer with a Photon 100 CMOS detector. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at 100 K.
-
Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F2 using SHELXL. The absolute configuration was determined by analysis of the Flack parameter.
The following diagrams illustrate the workflow for stereochemical verification and the logical process of assigning the absolute configuration.
Conclusion and Future Outlook for this compound
While the total synthesis of this compound remains an open challenge, the methodologies for stereochemical verification are well-established. The comparative framework presented here for Streptorubin B, utilizing a combination of chiroptical, spectroscopic, and crystallographic techniques, provides a robust template for the future characterization of synthetic this compound. The successful synthesis and rigorous stereochemical confirmation of this complex alkaloid will be a significant achievement in the field of natural product chemistry.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Euojaponine D
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous compounds is the correct and consistent use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for activities involving Euojaponine D.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant, powder-free nitrile gloves (double-gloving recommended).[2][3][4] Must be compliant with ASTM D6978-05.[2] | Required for all handling activities, including preparation, administration, and disposal.[2] Change gloves every 30-60 minutes or immediately if contaminated.[2] |
| Gown | Disposable, lint-free, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[2] | Required when there is a potential for splashing or contamination of clothing.[2] |
| Eye & Face Protection | Safety glasses with side shields or splash goggles.[2] A face shield worn over goggles is required for significant splash risk.[2] | Required for all handling activities.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator.[2][5][6] For potential vapors, a respirator with an organic vapor cartridge is recommended.[2] | Required when handling powders or when aerosols may be generated.[2] |
| Head & Hair Covering | Disposable hair covers.[4] | Recommended to protect against residue contamination.[4] |
| Body Protection | "Bunny suit" coveralls for head-to-toe protection.[4] | Recommended for activities with a high risk of contamination.[4] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[2]
-
Material Assembly: Before starting, gather all necessary materials, including PPE, vials, solvents, and clearly labeled hazardous waste containers.[3]
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[2]
2. Handling and Experimental Procedures:
-
Weighing and Transfer: Handle solid compounds carefully to minimize dust generation.[3] A containment system like a glove box is recommended for weighing.
-
Working with Solutions: Use appropriate glassware and pipetting techniques to avoid splashes and aerosol formation.[3]
3. Post-Handling and Decontamination:
-
Cleaning: Thoroughly decontaminate all equipment and work surfaces after use.[3]
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination (outer gloves, gown, inner gloves, eye protection).[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][6]
4. Waste Disposal:
-
Segregation: All waste contaminated with this compound (e.g., gloves, gowns, vials, and solutions) must be segregated into clearly labeled hazardous waste containers.[3][7]
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[3][7]
Procedural Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
1. Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area.[2]
-
Restrict access to the spill area to prevent the spread of contamination.[2]
2. Cleanup Procedure (for small, manageable spills):
-
Spill Kit: Obtain a chemotherapy spill kit.[2]
-
PPE: Don two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[2]
-
Containment:
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. pppmag.com [pppmag.com]
- 7. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
